![molecular formula C16H24O2 B14182391 2-[(4-tert-Butylphenyl)methoxy]oxane CAS No. 874960-58-4](/img/structure/B14182391.png)
2-[(4-tert-Butylphenyl)methoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-tert-Butylphenyl)methoxy]oxane is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxane ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-Butylphenyl)methoxy]oxane typically involves the reaction of 4-tert-butylphenol with an appropriate oxane derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the oxane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-Butylphenyl)methoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(4-tert-Butylphenyl)methoxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-tert-Butylphenyl)methoxy]oxane involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound shares a similar structure but lacks the oxane ring.
4-tert-Butylbenzoyl chloride: Another related compound with a tert-butyl group attached to a benzoyl chloride moiety.
Uniqueness
2-[(4-tert-Butylphenyl)methoxy]oxane is unique due to the presence of both the tert-butyl group and the oxane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
874960-58-4 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]oxane |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h7-10,15H,4-6,11-12H2,1-3H3 |
InChI Key |
ZUYTUKIGHBKVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


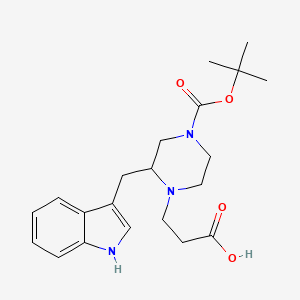
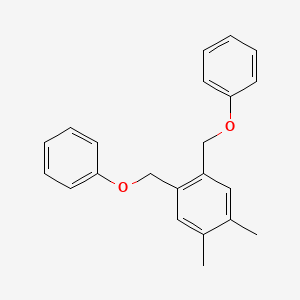
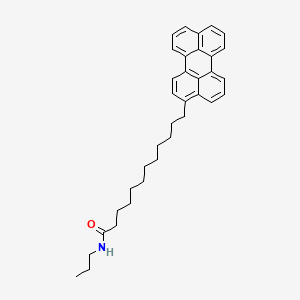

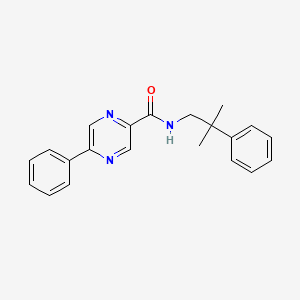
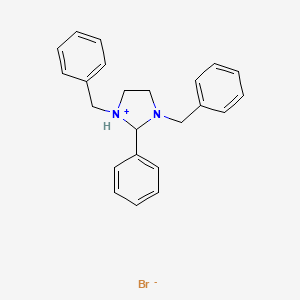
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
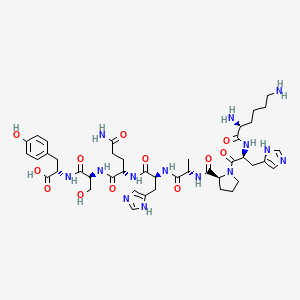
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
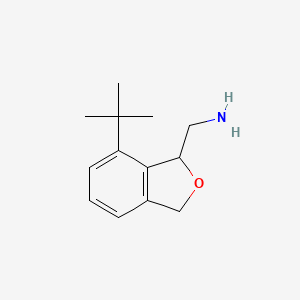
difluorosilane](/img/structure/B14182383.png)
